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Compound of Interest

Compound Name: Aminooxy-PEG1-amine

Cat. No.: B15340985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of

Aminooxy-PEG1-amine, a valuable bifunctional linker used in bioconjugation and drug

development. The synthesis involves a multi-step process, including protection of functional

groups, activation, nucleophilic substitution, and final deprotection. This document details the

experimental protocols for each step, presents key quantitative data in a structured format, and

includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Strategy
The synthesis of Aminooxy-PEG1-amine is most effectively achieved through a four-step

process, starting from the commercially available 2-(2-aminoethoxy)ethanol. The strategy

involves the protection of the amino group, formation of the aminooxy functionality, and

subsequent deprotection to yield the final product.

The overall synthetic pathway is as follows:

Protection of the Amino Group: The primary amine of 2-(2-aminoethoxy)ethanol is protected

with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

Formation of the Phthalimidooxy Intermediate: The terminal hydroxyl group of the Boc-

protected intermediate is converted to a phthalimidooxy group via a Mitsunobu reaction with

N-hydroxyphthalimide.
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Hydrazinolysis to Yield Boc-Aminooxy-PEG1-amine: The phthalimide protecting group is

removed by hydrazinolysis to liberate the aminooxy group, yielding the Boc-protected form of

the target molecule.

Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions

to yield the final product, Aminooxy-PEG1-amine, typically as a salt (e.g., hydrochloride or

trifluoroacetate).

Data Presentation
The following tables summarize the key physical and chemical properties of the starting

material, intermediates, and the final product.

Table 1: Properties of Key Compounds in the Synthesis of Aminooxy-PEG1-amine
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Compound
Name

Structure
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number

2-(2-

aminoethoxy)eth

anol

2-(2-

aminoethoxy)eth

anol structure

C4H11NO2 105.14 929-06-6

tert-Butyl N-(2-

(2-

hydroxyethoxy)et

hyl)carbamate

tert-Butyl N-(2-

(2-

hydroxyethoxy)et

hyl)carbamate

structure

C9H19NO4 205.25 139115-91-6

tert-Butyl N-(2-

(2-

phthalimidooxyet

hoxy)ethyl)carba

mate

tert-Butyl N-(2-

(2-

phthalimidooxyet

hoxy)ethyl)carba

mate structure

C17H22N2O6 350.37 Not available

tert-Butyl N-(2-

(2-

aminooxyethoxy)

ethyl)carbamate

(Boc-Aminooxy-

PEG1-amine)

Boc-

Aminooxy-PEG1-

amine structure

C9H20N2O4 220.27 1844894-82-1

Aminooxy-PEG1-

amine

Aminooxy-

PEG1-amine

structure

C4H12N2O2 120.15
1510385-08-6

(HCl salt)

Table 2: Typical Reaction Conditions and Yields
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Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

1
Boc

Protection

Di-tert-

butyl

dicarbonat

e,

Triethylami

ne

Dichlorome

thane

Room

Temperatur

e

2-4 >95

2
Mitsunobu

Reaction

N-

hydroxypht

halimide,

Triphenylp

hosphine,

DIAD

Tetrahydrof

uran

0 to Room

Temperatur

e

12-18 80-90

3
Hydrazinol

ysis

Hydrazine

monohydra

te

Ethanol Reflux 2-4 85-95

4

Boc

Deprotectio

n

Trifluoroac

etic acid or

HCl

Dichlorome

thane

0 to Room

Temperatur

e

1-2 >95

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Aminooxy-PEG1-
amine.

This step involves the selective protection of the primary amine of 2-(2-aminoethoxy)ethanol

with a Boc group.

Materials:

2-(2-aminoethoxy)ethanol

Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.1 eq) dropwise to the stirred solution.

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer and wash it with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the product by column chromatography on silica gel to yield tert-butyl N-(2-(2-

hydroxyethoxy)ethyl)carbamate as a colorless oil.

This step utilizes a Mitsunobu reaction to convert the terminal hydroxyl group to a

phthalimidooxy group.[1]

Materials:
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tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate

N-Hydroxyphthalimide

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF), anhydrous

Procedure:

Dissolve tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq), N-hydroxyphthalimide

(1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under

an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Add DIAD (1.2 eq) dropwise to the stirred solution. A white precipitate may form.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to afford tert-butyl N-(2-(2-

phthalimidooxyethoxy)ethyl)carbamate.

The phthalimide group is removed using hydrazine to unmask the aminooxy functionality.

Materials:

tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate

Hydrazine monohydrate

Ethanol
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Procedure:

Dissolve tert-butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate (1.0 eq) in ethanol in a

round-bottom flask.

Add hydrazine monohydrate (1.5 eq) to the solution.

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and filter off the

precipitate.

Wash the precipitate with cold ethanol.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to

remove any remaining hydrazine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-

Aminooxy-PEG1-amine.[2] This intermediate can be used in the next step without further

purification if it is of sufficient purity.

The final step is the removal of the Boc protecting group under acidic conditions.[3][4]

Materials:

tert-Butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

Dichloromethane (DCM)

Procedure:

Dissolve tert-butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate (1.0 eq) in DCM.
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Cool the solution to 0 °C.

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane

dropwise.

Stir the reaction at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, remove the solvent and excess acid under reduced pressure to obtain

the crude Aminooxy-PEG1-amine as a salt.

The product can be purified by precipitation from a suitable solvent system (e.g.,

DCM/ether) if necessary.

Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Step 1: Boc Protection Step 2: Mitsunobu Reaction Step 3: Hydrazinolysis Step 4: Boc Deprotection

2-(2-aminoethoxy)ethanol tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate

Boc₂O, TEA
DCM tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate

N-Hydroxyphthalimide,
PPh₃, DIAD, THF

Boc-Aminooxy-PEG1-amine

H₂NNH₂·H₂O
Ethanol, Reflux Aminooxy-PEG1-amine

TFA or HCl
DCM

Click to download full resolution via product page

Caption: Synthetic pathway for Aminooxy-PEG1-amine.
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Caption: General experimental workflow for a synthetic step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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